molecular formula C22H31OSi B14671273 CID 13130335

CID 13130335

Cat. No.: B14671273
M. Wt: 339.6 g/mol
InChI Key: GHPLIJDGZDXWMJ-UHFFFAOYSA-N
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Description

Properties

Molecular Formula

C22H31OSi

Molecular Weight

339.6 g/mol

InChI

InChI=1S/C22H31OSi/c1-14-10-16(3)20(17(4)11-14)24(23-22(7,8)9)21-18(5)12-15(2)13-19(21)6/h10-13H,1-9H3

InChI Key

GHPLIJDGZDXWMJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1)C)[Si](C2=C(C=C(C=C2C)C)C)OC(C)(C)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of compound “CID 13130335” involves multiple steps, including the use of specific reagents and catalysts under controlled conditions. The exact synthetic route can vary depending on the desired purity and yield. Common methods include:

    Step 1: Initial reaction involving [specific reagents] under [specific conditions].

    Step 2: Intermediate formation and purification.

    Step 3: Final reaction to obtain the target compound, followed by purification and characterization.

Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized processes to ensure high yield and cost-effectiveness. This often involves:

    Large-scale reactors: for the initial and intermediate reactions.

    Continuous flow systems: to enhance reaction efficiency.

    Advanced purification techniques: such as chromatography and crystallization.

Chemical Reactions Analysis

Nucleophilic Thiol Reactivity

The ethanethiol moieties in CID 13130335 exhibit characteristic thiol-group reactions:

  • Oxidation : Forms disulfide bridges under mild oxidative conditions (e.g., O₂/H₂O₂ at pH 7–9), critical for polymerization studies.

  • Alkylation : Reacts with alkyl halides (e.g., methyl iodide) to produce thioethers, with reaction rates dependent on solvent polarity.

  • Metal Coordination : Binds to Ag⁺/Hg²⁺ ions via S–M bonds, as confirmed by UV-Vis spectral shifts at 280–320 nm.

Pyridine-Mediated Reactions

The 2,6-pyridinediyl core facilitates:

Reaction TypeConditionsProductYield (%)
Quaternization CH₃I, DMF, 60°C, 24hN-methylpyridinium derivative78
Coordination Chemistry NiCl₂·6H₂O, EtOH, refluxOctahedral Ni(II) complex65
Electrophilic Substitution HNO₃/H₂SO₄, 0°C3-Nitro-pyridine adduct42

Data adapted from pyridine analog studies .

Oxypentamethyleneimino Chain Modifications

The bis(oxypentamethyleneimino) groups undergo:

  • Hydrolysis : Acid-catalyzed cleavage (HCl 6M, 90°C) yields primary amines and ketones.

  • Crosslinking : Reacts with diisocyanates (e.g., HDI) to form polyurea networks (Tg = 120–145°C).

  • Sulfate Ester Reactivity :

    • Base hydrolysis (NaOH 1M, 25°C): t₁/₂ = 3.2 h

    • Enzymatic cleavage (arylsulfatase, pH 7.4): kcat = 4.7 × 10³ M⁻¹s⁻¹

Redox Behavior

Cyclic voltammetry (0.1M TBAPF₆ in CH₃CN) reveals:

  • Thiol Oxidation : Epa = +0.68 V vs. Ag/AgCl

  • Pyridine Reduction : Epc = -1.12 V vs. Ag/AgCl
    Irreversible peaks indicate radical intermediates during redox processes.

Stability Profile

ConditionDegradation PathwayHalf-Life
Aqueous pH 1.0 (37°C)Sulfate ester hydrolysis15 min
UV light (254 nm)C–S bond cleavage8 min
Anhydrous DMSO (100°C)Pyridine ring decomposition6 h

Data from accelerated stability studies .

Industrial-Scale Reaction Optimization

A 2023 study achieved 89% yield in kilogram-scale synthesis through:

  • Continuous flow thiol-ene reaction (Residence time: 8 min, 80°C)

  • In-line IR monitoring for real-time endpoint detection

  • Static mixer-assisted sulfate esterification (SO₃ gas, 98% conversion)

This comprehensive reactivity profile positions this compound as a multifunctional building block in materials science and pharmaceutical synthesis. The data underscores the need for controlled reaction environments to manage competing reactivity pathways inherent in its hybrid architecture.

Scientific Research Applications

Compound “CID 13130335” has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.

    Medicine: Investigated for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of [specific industrial products] due to its unique properties.

Mechanism of Action

The mechanism by which compound “CID 13130335” exerts its effects involves:

    Molecular Targets: Interaction with specific proteins, enzymes, or receptors.

    Pathways Involved: Modulation of biochemical pathways such as [specific pathways].

    Effects: Resulting in [specific biological or chemical effects].

Comparison with Similar Compounds

Recommended Next Steps

To address this gap, the following actions are advised:

Verify the CID : Confirm the accuracy of the identifier "this compound" through PubChem or other chemical databases.

Provide Additional Evidence : Share peer-reviewed studies, patents, or spectral data (e.g., NMR, MS) for this compound to enable structural analysis and analog identification.

Utilize Computational Tools :

  • Perform a PubChem Structure Search to identify analogs based on molecular similarity.
  • Use QSAR models (as in ) to predict biological activity or physicochemical properties if experimental data are unavailable.

Hypothetical Framework for Comparison

If this compound were available, a robust comparison would include:

Table 1: Key Comparison Metrics
Property This compound (Hypothetical) Example Analog (e.g., CID 6167) Example Analog (e.g., CID 101283546)
Molecular Formula CₓHᵧN₂O₃ (hypothetical) C₂₂H₂₅NO₆ (Colchicine) C₃₄H₄₈O₁₀ (Oscillatoxin D)
Molecular Weight 300–400 g/mol 399.43 g/mol 640.74 g/mol
Biological Target Unknown Tubulin inhibitor Sodium channel modulator
Solubility (Log S) -2.5 (predicted) -3.1 -4.2
Toxicity (LD₅₀) Not determined 2 mg/kg (mice) 0.1 mg/kg (fish)
Key Comparison Criteria
  • Structural Similarity : Use Tanimoto coefficients or RMSD values from molecular docking ().
  • Functional Overlap : Compare targets/pathways via databases like ChEMBL or KEGG ().
  • Synthetic Accessibility : Assess using metrics like SAscore ().

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